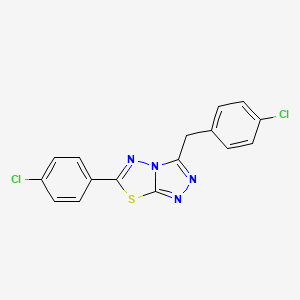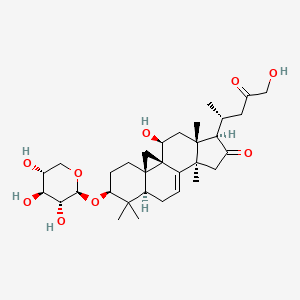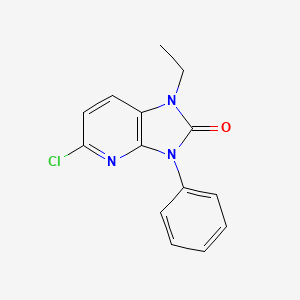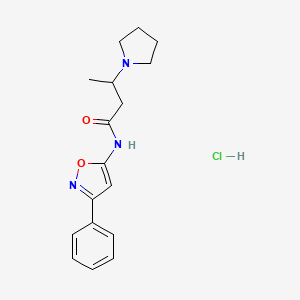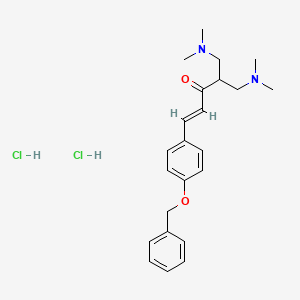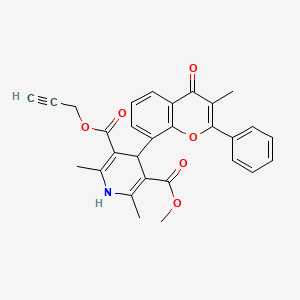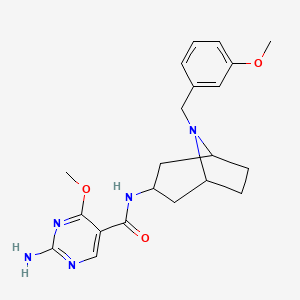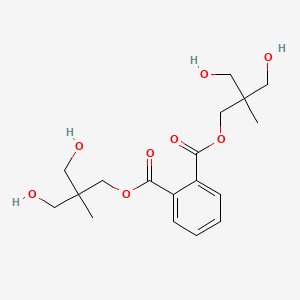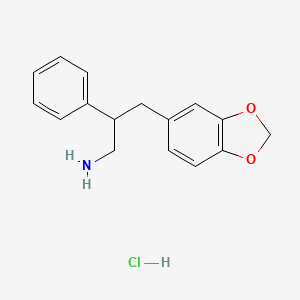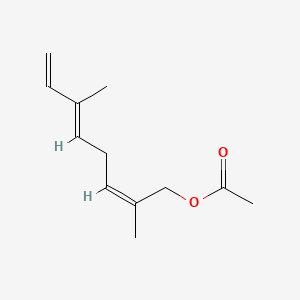
(3E,6Z)-8-Ocimenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3E,6Z)-8-Ocimenyl acetate, also known as (3E,6Z)-Nonadien-1-yl acetate, is an organic compound belonging to the class of fatty alcohol esters. It is characterized by its unique structure, which includes a nonadienyl chain with two double bonds in the 3E and 6Z positions, and an acetate functional group. This compound is known for its pleasant aroma and is often used in the fragrance industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3E,6Z)-8-Ocimenyl acetate typically involves the esterification of (3E,6Z)-Nonadien-1-ol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
(3E,6Z)-8-Ocimenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the acetate group to an alcohol group.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be employed in substitution reactions.
Major Products Formed
Oxidation: Formation of nonadienal or nonadienoic acid.
Reduction: Formation of nonadienol.
Substitution: Formation of nonadienyl derivatives.
Aplicaciones Científicas De Investigación
(3E,6Z)-8-Ocimenyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in plant metabolism and as a pheromone in certain insect species.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the fragrance and flavor industry due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of (3E,6Z)-8-Ocimenyl acetate involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to olfactory receptors, triggering a sensory response. Additionally, its antimicrobial activity is believed to result from the disruption of microbial cell membranes, leading to cell lysis .
Comparación Con Compuestos Similares
Similar Compounds
(3E,6Z)-Nonadien-1-ol: The alcohol counterpart of (3E,6Z)-8-Ocimenyl acetate.
(3E,6Z)-Nonadienal: An aldehyde derivative with similar structural features.
(3E,6Z)-Nonadienoic acid: A carboxylic acid derivative.
Uniqueness
This compound is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity. Its pleasant aroma and potential biological activities further distinguish it from other similar compounds .
Propiedades
Número CAS |
223705-76-8 |
|---|---|
Fórmula molecular |
C12H18O2 |
Peso molecular |
194.27 g/mol |
Nombre IUPAC |
[(2Z,5E)-2,6-dimethylocta-2,5,7-trienyl] acetate |
InChI |
InChI=1S/C12H18O2/c1-5-10(2)7-6-8-11(3)9-14-12(4)13/h5,7-8H,1,6,9H2,2-4H3/b10-7+,11-8- |
Clave InChI |
RNKUOBQYBVPNSU-WAKDDQPJSA-N |
SMILES isomérico |
C/C(=C/C/C=C(\C)/C=C)/COC(=O)C |
SMILES canónico |
CC(=CCC=C(C)C=C)COC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(methylcarbamoylamino)phenyl]-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide;hydrate;tetrahydrochloride](/img/structure/B12764764.png)

